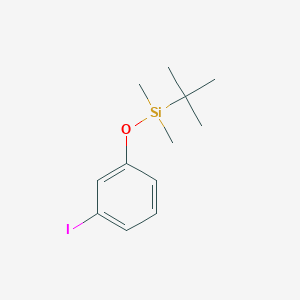

3-(t-Butyldimethylsiloxy)iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(3-iodophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZDGFRDSOPFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373813 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133910-12-0 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(t-Butyldimethylsiloxy)iodobenzene

This guide provides a comprehensive overview of the synthesis of 3-(t-Butyldimethylsiloxy)iodobenzene, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, mechanistic insights, a field-tested experimental protocol, and essential characterization data.

Introduction: Strategic Importance of this compound

This compound serves as a key building block in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the iodo group provides a reactive handle for numerous cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] The t-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the phenolic hydroxyl group, stable to a wide range of reaction conditions, yet readily removable under mild protocols. This strategic combination of a reactive iodine and a stable protecting group makes it a highly versatile reagent in multi-step organic synthesis.

Synthetic Strategy: The Silylation of 3-Iodophenol

The most direct and widely employed method for the synthesis of this compound is the silylation of commercially available 3-iodophenol. This reaction involves the formation of a silicon-oxygen bond between the phenolic oxygen and the silicon atom of a silylating agent, in this case, t-butyldimethylsilyl chloride (TBDMSCl).

Mechanistic Considerations

The silylation of a phenol with TBDMSCl is typically facilitated by a base. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom of TBDMSCl. The choice of base and solvent plays a crucial role in the reaction's efficiency.

A common and highly effective catalyst for this transformation is imidazole. Imidazole is believed to act as a nucleophilic catalyst, first reacting with TBDMSCl to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the phenoxide, regenerating the imidazole catalyst. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is common, as they effectively solvate the reacting species and are generally inert to the reaction conditions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, providing clear steps and expected outcomes for the successful synthesis and characterization of this compound.

Materials and Reagents

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Iodophenol | C₆H₅IO | 220.01 | 5.00 g | 22.7 |

| t-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | 4.11 g | 27.3 |

| Imidazole | C₃H₄N₂ | 68.08 | 3.86 g | 56.8 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 50 mL | - |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-iodophenol (5.00 g, 22.7 mmol) and imidazole (3.86 g, 56.8 mmol).

-

Dissolution: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir until all solids have dissolved.

-

Addition of Silylating Agent: To the stirred solution, add t-butyldimethylsilyl chloride (4.11 g, 27.3 mmol) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The product, being less polar than the starting phenol, will have a higher Rf value.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 100 mL of water.

-

Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Remove the aqueous layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a colorless oil.

Expected Yield and Physical Properties

-

Yield: Typically in the range of 85-95%.

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₂H₁₉IOSi

-

Molecular Weight: 334.27 g/mol [2]

-

Boiling Point: Approximately 286.9 °C at 760 mmHg

Characterization and Data Presentation

To confirm the identity and purity of the synthesized this compound, a comprehensive spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.28 | t, J = 1.6 Hz | 1H | Ar-H (C2) |

| 7.19 | ddd, J = 7.8, 1.8, 1.0 Hz | 1H | Ar-H (C4) |

| 6.99 | t, J = 7.9 Hz | 1H | Ar-H (C5) |

| 6.75 | ddd, J = 8.0, 2.3, 1.0 Hz | 1H | Ar-H (C6) |

| 0.99 | s | 9H | -C(CH₃ )₃ |

| 0.20 | s | 6H | -Si(CH₃ )₂ |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 156.4 | C -OSi |

| 135.2 | Ar-C H |

| 130.4 | Ar-C H |

| 128.8 | Ar-C H |

| 120.3 | Ar-C H |

| 94.4 | C -I |

| 25.6 | -C (CH₃)₃ |

| 18.2 | -C (CH₃)₃ |

| -4.4 | -Si(C H₃)₂ |

Note: The provided NMR data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion: A Reliable Pathway to a Versatile Synthetic Intermediate

The silylation of 3-iodophenol with t-butyldimethylsilyl chloride in the presence of imidazole provides a highly efficient and reliable method for the synthesis of this compound. The straightforward protocol, coupled with a robust purification strategy, allows for the consistent production of this valuable intermediate in high yield and purity. The detailed characterization data presented in this guide serves as a benchmark for researchers to validate their synthetic outcomes, ensuring the quality of the material for subsequent applications in complex organic synthesis and drug discovery endeavors.

References

Sources

- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine [digitalcommons.kennesaw.edu]

- 2. idv.sinica.edu.tw [idv.sinica.edu.tw]

An In-depth Technical Guide to 3-(t-Butyldimethylsiloxy)iodobenzene for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(t-butyldimethylsiloxy)iodobenzene, a versatile aryl iodide reagent increasingly utilized in organic synthesis, particularly within pharmaceutical and materials science research. The strategic placement of a bulky t-butyldimethylsilyl (TBS) protecting group on the phenol moiety confers unique solubility and stability, while the reactive carbon-iodine bond serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This document delves into the core chemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.

Introduction and Core Compound Profile

This compound, with the CAS number 133910-12-0, is an organosilicon compound that has gained prominence as a key building block in complex molecule synthesis.[1] Its structure features a benzene ring substituted with an iodine atom and a t-butyldimethylsiloxy group at the meta position. This unique arrangement offers a dual functionality: the TBS ether provides stability and enhances solubility in organic solvents, while the iodo group acts as a highly effective leaving group in various transition-metal-catalyzed reactions.[2]

The steric bulk of the TBS group can also influence the regioselectivity of certain reactions, making it a valuable tool for fine-tuning synthetic strategies.[1] This guide will explore the fundamental properties of this reagent, its preparation, and its pivotal role in modern synthetic chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉IOSi | [3] |

| Molecular Weight | 334.27 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 286.9 ± 23.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Refractive Index | 1.524 | [1] |

| Flash Point | 127.3 °C | [1] |

| Storage Temperature | 2-8°C, protect from light | [1][3] |

Spectroscopic Data (Typical):

While a comprehensive, publicly available dataset is not centralized, typical spectroscopic features would include:

-

¹H NMR: Resonances corresponding to the aromatic protons, the t-butyl group protons (singlet, ~1.0 ppm), and the dimethylsilyl protons (singlet, ~0.2 ppm).

-

¹³C NMR: Signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly downfield, and resonances for the carbons of the TBS group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of the TBS group.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H (aromatic and aliphatic), Si-C, and C-O-Si bonds.

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the protection of 3-iodophenol with t-butyldimethylsilyl chloride (TBSCl).

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Iodophenol

-

t-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole or Triethylamine

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodophenol (1.0 eq) in anhydrous DCM or DMF.

-

Add imidazole (1.5-2.0 eq) or triethylamine (1.5-2.0 eq) to the solution and stir until dissolved.

-

Slowly add a solution of TBSCl (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless to light yellow liquid.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Base (Imidazole/Triethylamine): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Imidazole is often preferred as it also catalyzes the silylation reaction.

-

Anhydrous Solvents: The presence of water can hydrolyze the TBSCl reagent and the desired product.

-

Aqueous Workup: Removes the base hydrochloride salt and any remaining water-soluble impurities.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent sensitive cross-coupling reactions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the carbon-iodine bond.[2] Aryl iodides are generally more reactive than the corresponding bromides or chlorides in palladium-catalyzed cross-coupling reactions.[4][5] This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This reagent is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of pharmaceuticals and functional materials.

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound. It is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many drug molecules.[2]

Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding arylalkynes.[2] These structures are important intermediates in drug discovery.[2] This reaction is typically co-catalyzed by palladium and copper salts.

This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[6] It is a valuable tool for the construction of complex olefinic structures.

Reaction Scheme: Key Cross-Coupling Reactions

Caption: Key palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Development

The ability to participate in a wide array of bond-forming reactions makes this compound a valuable intermediate in the synthesis of biologically active molecules. The TBS-protected phenol can be deprotected under mild conditions (e.g., using tetrabutylammonium fluoride, TBAF) at a later stage in the synthesis to reveal a free hydroxyl group, which is a common pharmacophore. This "masked" phenol functionality is a key strategic advantage.

Furthermore, the principles of using reactive handles like iodo groups are central to modern drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD), particularly in the development of covalent inhibitors where the iodo-substituent can act as a mild electrophile.[7]

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[8][10] The recommended storage temperature is 2-8°C, and it should be protected from light.[1][3]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

-

Skin: Wash off immediately with plenty of soap and water.[8]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[8]

-

Inhalation: Remove to fresh air.[8]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound stands out as a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its unique combination of a stable, sterically influential protecting group and a highly reactive iodo moiety facilitates a broad range of strategic C-C and C-heteroatom bond formations. The enhanced reactivity in palladium-catalyzed cross-coupling reactions, compared to other aryl halides, allows for milder reaction conditions and often higher yields. For researchers and professionals in drug discovery and materials science, a comprehensive understanding of this reagent's properties, synthesis, and reactivity is key to unlocking its full potential in the construction of complex and novel molecular architectures.

References

-

LookChem. This compound. [Link]

- Fisher Scientific.

- TCI Chemicals.

- MedchemExpress.com.

- Sigma-Aldrich.

- Sigma-Aldrich.

-

Organic Syntheses. Iodobenzene. [Link]

-

Organic Syntheses. Notes - Iodobenzene. [Link]

-

P&S Chemicals. Product information, 3-(Tert-butyldimethylsiloxy)iodobenzene. [Link]

-

PubChem. 1-Tert-butyl-3-iodobenzene. [Link]

-

YouTube. How to make IODOBENZENE. (2022-04-30). [Link]

- Google Patents. US4788354A - Method for the synthesis of iodobenzene.

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016-12-09). [Link]

-

ResearchGate. Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. [Link]

Sources

- 1. Cas 133910-12-0,this compound | lookchem [lookchem.com]

- 2. calibrechem.com [calibrechem.com]

- 3. 133910-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

3-(t-Butyldimethylsiloxy)iodobenzene CAS number 133910-12-0

An In-Depth Technical Guide to 3-(t-Butyldimethylsiloxy)iodobenzene (CAS 133910-12-0): A Strategic Building Block in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile and highly valuable reagent for researchers, scientists, and professionals in drug development. We will explore its synthesis, characterization, core reactivity, and strategic applications, moving beyond simple protocols to explain the underlying principles that govern its use in complex molecular construction.

Introduction: The Strategic Value of a Bifunctional Reagent

This compound (CAS No. 133910-12-0) is an aromatic organosilicon compound that has gained prominence as a key building block in organic synthesis.[1] Its structure is deceptively simple, yet it masterfully combines two features of immense synthetic utility:

-

A Reactive Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds in foundational cross-coupling reactions, enabling facile oxidative addition to palladium(0) catalysts.[2] This high reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[3]

-

A Robust Silyl Ether Protecting Group: The phenolic oxygen is masked as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a workhorse protecting group in organic synthesis, prized for its substantial steric bulk which confers stability across a wide range of reaction conditions (e.g., exposure to organometallics, mild oxidants, and non-acidic reagents) while allowing for clean and selective removal when desired.[4][5]

This dual functionality makes it an ideal precursor for the synthesis of substituted phenols, biaryls, and other complex motifs that are prevalent in medicinal chemistry and materials science.[1]

Physicochemical Properties & Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 133910-12-0 | [6] |

| Molecular Formula | C₁₂H₁₉IOSi | [6] |

| Molecular Weight | 334.27 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 286.9 ± 23.0 °C at 760 mmHg | [6] |

| Density | 1.316 ± 0.06 g/cm³ | [6] |

| Storage Conditions | 2-8°C, protect from light, under inert atmosphere | [6] |

Spectroscopic Signature (Expected)

While a dedicated spectrum is not provided, the expected NMR data is highly predictable and essential for quality control:

-

¹H NMR:

-

~ 7.4-7.5 ppm (m, 2H): Aromatic protons ortho to the iodine and meta to the silyloxy group.

-

~ 6.8-7.0 ppm (m, 2H): Aromatic protons ortho and para to the silyloxy group.

-

~ 1.0 ppm (s, 9H): The nine equivalent protons of the sterically demanding tert-butyl group.

-

~ 0.2 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom.

-

-

¹³C NMR:

-

~ 156-158 ppm: Aromatic carbon directly attached to the silyloxy group.

-

~ 130-138 ppm: Aromatic carbons (CH).

-

~ 120-125 ppm: Aromatic carbons (CH).

-

~ 94-96 ppm: Aromatic carbon bearing the iodine atom (ipso-carbon), characterized by its low intensity and upfield shift due to the heavy atom effect.

-

~ 25-26 ppm: Quaternary carbon of the tert-butyl group.

-

~ 18-19 ppm: Methyl carbons of the tert-butyl group.

-

~ -4 to -5 ppm: Methyl carbons attached to the silicon atom.

-

Synthesis and Handling

Preparation from 3-Iodophenol: A Standard Silylation Protocol

The most direct and efficient synthesis involves the protection of the commercially available 3-iodophenol using tert-butyldimethylsilyl chloride (TBDMSCl).

Sources

- 1. Cas 133910-12-0,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 133910-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of tert-butyl-(3-iodophenoxy)-dimethylsilane

Abstract

This technical guide provides a comprehensive structural analysis of tert-butyl-(3-iodophenoxy)-dimethylsilane (CAS No. 133910-12-0), a key intermediate in modern organic synthesis. Leveraging its dual functionality—a robust tert-butyldimethylsilyl (TBDMS) protecting group and a versatile iodinated aromatic ring—this compound serves as a critical building block in the development of complex molecules, particularly within the pharmaceutical industry. This document outlines the synergistic application of spectroscopic and chromatographic techniques to unequivocally confirm its molecular structure and assess its purity. We delve into the causality behind the analytical choices, offering field-proven insights into data interpretation from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to verify and characterize this and structurally related compounds.

Introduction and Strategic Importance

tert-butyl-(3-iodophenoxy)-dimethylsilane is a bifunctional synthetic intermediate of significant value. Its strategic importance stems from two core structural features:

-

The TBDMS Ether: The tert-butyldimethylsilyl group is a sterically hindered protecting group for the phenolic hydroxyl function. Its robustness under a wide range of non-acidic conditions, coupled with its clean removal under fluoride-mediated or acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.

-

The Meta-Iodide: The iodine atom, positioned at the 3-position of the phenyl ring, is a powerful synthetic handle. It readily participates in a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This versatility is paramount in medicinal chemistry for the synthesis of novel drug candidates.

Given its role as a foundational precursor, rigorous structural verification is not merely a procedural step but a prerequisite for ensuring the success and reproducibility of subsequent synthetic transformations. An impurity or a misidentified starting material can lead to failed reactions, complex purification challenges, and the generation of erroneous biological data. This guide establishes a self-validating analytical workflow to provide absolute confidence in the material's identity and quality.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 133910-12-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₉IOSi | [1][3] |

| Molecular Weight | 334.27 g/mol | [1][3][4] |

| IUPAC Name | tert-butyl(3-iodophenoxy)dimethylsilane | [1] |

| Purity (Typical) | ≥97% | [1][3] |

| Appearance | White Crystal (typical) | [5] |

Safety & Handling: While specific GHS classifications for this exact compound are not universally available, data from structurally related silyl ethers and iodo-aromatics suggest prudent handling.

-

General Handling: Use only under a chemical fume hood. Avoid breathing dust and contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from moisture, strong oxidizing agents, and bases.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

The Analytical Workflow: A Multi-Technique Approach

Caption: Overall workflow for the structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework of the molecule. We will analyze both ¹H and ¹³C NMR data, typically acquired in a deuterated solvent like CDCl₃.[7]

¹H NMR Spectroscopy (Proton NMR)

Causality: Proton NMR reveals the electronic environment of every unique proton in the molecule, their relative numbers (via integration), and their proximity to other protons (via spin-spin splitting).

Expected Spectrum & Interpretation: Based on the structure, we anticipate five distinct signals:

-

Signal 1 (Aliphatic - tert-Butyl): A large singlet at approximately δ 0.9-1.0 ppm . The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, hence a singlet. Its integration value should be 9H.

-

Signal 2 (Aliphatic - Dimethylsilyl): A sharp singlet at approximately δ 0.2-0.3 ppm . The six protons of the two methyl groups on the silicon are equivalent and show no coupling. Its integration value should be 6H.

-

Signals 3-5 (Aromatic): The four aromatic protons are non-equivalent and will appear in the range of δ 6.8-7.5 ppm . Their splitting pattern is complex but predictable for a 1,3-disubstituted benzene ring:

-

H2 (ortho to -OSi): Will likely appear as a triplet or singlet-like peak.

-

H4 (ortho to -I, meta to -OSi): Will appear as a doublet of doublets (or triplet).

-

H5 (para to -OSi, meta to -I): Will appear as a triplet (doublet of doublets).

-

H6 (ortho to -OSi and -I): Will appear as a doublet of doublets.

-

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Si-C(CH₃ )₃ | 0.9 - 1.0 | Singlet (s) | 9H |

| Si-(CH₃ )₂ | 0.2 - 0.3 | Singlet (s) | 6H |

| Aromatic Protons | 6.8 - 7.5 | Multiplets (m) | 4H |

¹³C NMR Spectroscopy (Carbon NMR)

Causality: Carbon NMR identifies all unique carbon environments in the molecule. The chemical shift is highly sensitive to the electronic environment, providing clear evidence for different functional groups.

Expected Spectrum & Interpretation: We expect to see eight distinct signals corresponding to the eight unique carbon environments.

-

Aliphatic Carbons:

-

Si-C(CH₃)₃: The quaternary carbon of the tert-butyl group, around δ 18-20 ppm .

-

Si-C(CH₃)₃: The methyl carbons of the tert-butyl group, around δ 25-27 ppm .

-

Si-(CH₃)₂: The two equivalent methyl carbons attached to silicon, appearing as a single peak around δ -4 to -5 ppm .[8]

-

-

Aromatic Carbons:

-

C-O Bond: The carbon atom directly attached to the silyloxy group (C1) will be downfield, typically δ 155-157 ppm .

-

C-I Bond: The carbon bearing the iodine atom (C3) will be significantly shielded due to the "heavy atom effect" and appear far upfield for an aromatic carbon, around δ 94-96 ppm .

-

Other Aromatic Carbons: The remaining four aromatic carbons (C2, C4, C5, C6) will have shifts in the typical aromatic region of δ 120-140 ppm .

-

The presence of a signal near 95 ppm is a powerful diagnostic marker for the direct attachment of iodine to an aromatic ring.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: Mass spectrometry provides the molecular weight of the compound, which is one of its most fundamental properties. The fragmentation pattern also offers corroborating structural evidence.

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The primary data point is the molecular ion peak. For C₁₂H₁₉IOSi, the calculated monoisotopic mass is 334.02 g/mol .[1][4] The mass spectrum should show a clear peak at m/z = 334.

-

Isotopic Pattern: The presence of Silicon (with its characteristic ²⁹Si and ³⁰Si isotopes) will result in small M+1 and M+2 peaks, which can be calculated and compared to the observed spectrum.

-

Key Fragmentation: A very common and prominent fragmentation pathway for TBDMS ethers is the loss of the tert-butyl group (57 mass units).[9] Therefore, a significant peak at m/z = 277 (M-57) is expected, corresponding to the [M - C(CH₃)₃]⁺ ion. This is a hallmark of the TBDMS group and provides strong evidence for its presence.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectrum & Interpretation: The IR spectrum serves as a rapid check for key functional groups.

-

C-H Aliphatic Stretching: Strong absorptions in the 2850-2970 cm⁻¹ region, characteristic of the methyl and tert-butyl groups.[10]

-

Aromatic C=C Stretching: Peaks in the 1470-1600 cm⁻¹ region, confirming the presence of the benzene ring.

-

Si-O-C Stretching: A strong, characteristic band around 1250-1260 cm⁻¹ , indicative of the aryl silyl ether linkage.

-

C-I Stretching: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹ .[10]

-

Absence of O-H Stretch: Crucially, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms that the starting material (3-iodophenol) has been successfully protected.

Synthesis Context and Purity Assessment

Understanding the synthesis provides context for potential impurities that might be observed during analysis.

Typical Synthesis Protocol: tert-butyl-(3-iodophenoxy)-dimethylsilane is typically synthesized by the reaction of 3-iodophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Caption: Typical synthetic route for the target compound.

Purity Analysis:

-

NMR: Integration of impurity peaks relative to the product peaks in the ¹H NMR spectrum can provide a quantitative measure of purity. Common impurities could include residual solvent, unreacted 3-iodophenol (visible O-H proton), or hydrolyzed product.

-

GC-MS/LC-MS: For higher accuracy, chromatographic methods coupled with mass spectrometry can separate and identify trace impurities, providing a definitive purity value.

Conclusion

The structural analysis of tert-butyl-(3-iodophenoxy)-dimethylsilane is a clear example of the power of a multi-faceted analytical approach. The unambiguous assignment of its carbon-hydrogen framework by ¹H and ¹³C NMR, confirmation of its molecular weight and characteristic TBDMS fragmentation by MS, and identification of key functional groups by IR spectroscopy collectively provide an irrefutable structural proof. This rigorous, self-validating workflow ensures the quality and identity of this critical synthetic building block, thereby enabling reliable and reproducible outcomes in research and drug development.

References

- Vertex AI Search, MSDS - Safety D

- Fisher Scientific (2014-07-03)

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Gelest, Inc., SIB1938.0 GHS US English US SDS. Available from: [Link]

- Angene Chemical (2021-05-01)

-

Ahmed, A., Bertoli, Z., & Alexander, C. W. (2018). Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. Digital Commons@Kennesaw State University. Available from: [Link]

-

PubChem, (3-Bromophenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Available from: [Link]

- Supporting Information for: Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides. The Royal Society of Chemistry. [Link not directly available]

-

SpectraBase, tert-BUTYLDIMETHYLSILANOL - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubChem, Tert-butyl-(3-iodopropoxy)-dimethylsilane. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase, Tert-butyl((1-iodohex-5-en-3-yl)oxy)dimethylsilane - Optional[13C NMR]. Available from: [Link]

-

NIST, tert-Butyl iodide in NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate, 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Available from: [Link]

-

Doc Brown's Chemistry, Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Available from: [Link]

-

The Royal Society of Chemistry, Supplementary Information. Available from: [Link]

-

PubChem, Tert-butyl(iodoethynyl)dimethylsilane. National Center for Biotechnology Information. Available from: [Link]

-

Doc Brown's Chemistry, database IR spectra INFRARED SPECTROSCOPY INDEX. Available from: [Link]

-

Doc Brown's Chemistry, infrared spectrum of 2-iodo-2-methylpropane. Available from: [Link]

-

The Automated Topology Builder (ATB), tert-butyl(dimethyl)silanol | C6H16OSi | MD Topology | NMR | X-Ray. Available from: [Link]

-

PubChemLite, Tert-butyl(4-fluorophenoxy)dimethylsilane (C12H19FOSi). Available from: [Link]

-

NIST, 3,4-Dimethoxyphenol, TBDMS derivative in NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

SpectraBase, [(2R,3S)-2-but-3-enyl-3-oxanyl]oxy-tert-butyl-dimethylsilane - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

- 1. 133910-12-0 | tert-Butyl(3-iodophenoxy)dimethylsilane - AiFChem [aifchem.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. iodochem.com [iodochem.com]

- 4. Page loading... [guidechem.com]

- 5. peptide.com [peptide.com]

- 6. fishersci.com [fishersci.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl iodide [webbook.nist.gov]

- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(t-Butyldimethylsiloxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(t-Butyldimethylsiloxy)iodobenzene is a valuable synthetic intermediate, frequently employed in organic synthesis, particularly in cross-coupling reactions where the iodo group serves as a reactive handle and the bulky t-butyldimethylsilyl (TBDMS) group protects the phenolic oxygen. Its utility in the construction of complex molecular architectures, including pharmaceuticals and materials science precursors, necessitates a thorough understanding of its spectroscopic properties for accurate identification and quality control. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Synonyms: tert-Butyl(3-iodophenoxy)dimethylsilane[1]

-

CAS Number: 133910-12-0[1]

-

Molecular Formula: C₁₂H₁₉IOSi[1]

-

Molecular Weight: 334.27 g/mol [1]

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals in both the aromatic and aliphatic regions. The analysis is based on the electronic effects of the iodo and t-butyldimethylsilyloxy substituents and spin-spin coupling between adjacent protons.

Aromatic Region (δ 6.5-7.5 ppm):

The 1,3-disubstituted benzene ring will give rise to a complex multiplet system for the four aromatic protons. The electronegative oxygen of the silyloxy group will cause a general upfield shift (shielding) of the aromatic protons relative to benzene (δ 7.34 ppm), while the iodo group has a more complex effect, including deshielding due to its electronegativity and shielding due to its anisotropic effect.

-

H2: This proton is ortho to the iodo group and meta to the silyloxy group. It is expected to be a triplet or a doublet of doublets.

-

H4: This proton is flanked by two hydrogen atoms and is expected to appear as a triplet.

-

H5: This proton is ortho to the silyloxy group and meta to the iodo group. It is expected to be a doublet of doublets.

-

H6: This proton is ortho to both the iodo and silyloxy groups, making its chemical shift harder to predict precisely. It will likely appear as a multiplet.

Aliphatic Region (δ 0.0-1.0 ppm):

The TBDMS protecting group gives rise to two very distinct and intense signals.

-

t-Butyl Group: The nine equivalent protons of the t-butyl group will appear as a sharp singlet, typically around δ 0.9-1.0 ppm.

-

Dimethylsilyl Group: The six equivalent protons of the two methyl groups attached to the silicon atom will also appear as a sharp singlet, shifted further upfield to around δ 0.2 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-Ar | 6.5 - 7.5 | m | - |

| -C(CH₃)₃ | 0.9 - 1.0 | s | - |

| -Si(CH₃)₂ | ~ 0.2 | s | - |

¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six unique aromatic carbons and the two sets of aliphatic carbons in the TBDMS group.

Aromatic Region (δ 90-160 ppm):

-

C1 (C-I): The carbon atom directly attached to the iodine will be significantly shielded due to the "heavy atom effect" and is expected to appear at a relatively upfield chemical shift for an aromatic carbon, around δ 90-100 ppm.

-

C3 (C-O): The carbon atom bonded to the silyloxy group will be deshielded and is expected to have a chemical shift in the range of δ 155-160 ppm.

-

Other Aromatic Carbons: The remaining four aromatic carbons will resonate in the typical aromatic region of δ 115-135 ppm.

Aliphatic Region (δ -5 to 30 ppm):

-

-C(CH₃)₃: The quaternary carbon of the t-butyl group is expected around δ 25-30 ppm, and the three equivalent methyl carbons will appear as a single peak in the same region.

-

-Si(CH₃)₂: The two equivalent methyl carbons attached to the silicon atom will be significantly shielded and are predicted to have a chemical shift in the upfield region, typically around δ -4 to -5 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-I | 90 - 100 |

| C-O | 155 - 160 |

| C-Ar | 115 - 135 |

| C (CH₃)₃ | 18 - 20 |

| -C(C H₃)₃ | 25 - 27 |

| -Si(CH₃)₂ | -5 - 0 |

Mass Spectrometry: Fragmentation Pathways

Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

Molecular Ion:

The molecular ion peak should be observed at m/z 334, corresponding to the molecular weight of the compound.

Key Fragmentation Pathways:

The primary fragmentation pathway involves the cleavage of the bulky TBDMS group, which is a common feature for silyl ethers.

-

Loss of a t-Butyl Radical: The most characteristic fragmentation is the loss of a t-butyl radical (•C(CH₃)₃) to form a stable [M - 57]⁺ ion at m/z 277. This is often the base peak in the spectrum.

-

Loss of the TBDMS Group: Cleavage of the O-Si bond can lead to the formation of an iodophenoxy radical and a [TBDMS]⁺ ion at m/z 115.

-

Other Fragments: Other potential fragmentations include the loss of an iodine atom or the entire iodophenoxy group.

Caption: Proposed primary fragmentation of this compound.

| m/z | Proposed Fragment |

| 334 | [M]⁺˙ |

| 277 | [M - C(CH₃)₃]⁺ |

| 207 | [M - TBDMS]⁺ |

| 115 | [Si(CH₃)₂(C(CH₃)₃)]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -10 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. The predicted chemical shifts, coupling patterns, and fragmentation pathways are based on established principles of spectroscopy and data from structurally related molecules. These insights are crucial for researchers in organic synthesis and drug development for the unambiguous identification and characterization of this important chemical intermediate.

References

-

LookChem. This compound. Available at: [Link]

Sources

Stability and storage of TBS-protected aryl halides

An In-depth Technical Guide to the Stability and Storage of tert-Butyldimethylsilyl (TBS)-Protected Aryl Halides

Authored by a Senior Application Scientist

For researchers, synthetic chemists, and professionals in drug development, the chemical fidelity of starting materials is paramount. tert-Butyldimethylsilyl (TBS)-protected aryl halides are invaluable intermediates, marrying the robust protection of a phenolic hydroxyl group with the versatile reactivity of an aryl halide. However, the stability of the critical C-O-Si bond is not absolute. Its longevity is dictated by a nuanced interplay of chemical environment, temperature, and handling practices. This guide provides a comprehensive overview of the factors governing the stability of these reagents, offering field-proven protocols for their storage, handling, and quality control to ensure their integrity from the stockroom to the reaction flask.

The TBS-Protected Aryl Halide: A Molecular Profile

The widespread use of the TBS group, first introduced by E.J. Corey in 1972, stems from its advantageous stability profile[1]. It is a sterically hindered silyl ether, approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (TMS) ether[2][3]. This stability is primarily due to the bulky tert-butyl group, which physically obstructs the approach of nucleophiles or protons to the silicon-oxygen bond[4][5][6]. When appended to an aryl halide, the resulting molecule is a cornerstone for complex syntheses, enabling organometallic cross-coupling, nucleophilic aromatic substitution, or other transformations without interference from a reactive phenol.

Despite this inherent robustness, TBS ethers are susceptible to specific chemical challenges. Understanding the mechanisms of their degradation is the first principle of ensuring their stability.

Core Stability & Degradation Pathways

The primary mode of degradation for a TBS-protected aryl halide is the cleavage of the silyl ether bond to regenerate the parent phenol. This deprotection can be initiated by three main mechanisms: acidic hydrolysis, base-catalyzed hydrolysis, and fluoride-mediated cleavage.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ether oxygen is protonated, rendering it a better leaving group. Subsequent nucleophilic attack by a solvent molecule (e.g., water, methanol) on the silicon atom, likely proceeding through a pentavalent silicon intermediate, leads to bond cleavage[1][7].

-

Causality: The reaction is driven by the increased electrophilicity of the silicon atom upon protonation of the adjacent oxygen. The stability of TBS ethers to acid is significantly greater than less hindered silyl ethers; however, prolonged exposure to even moderate acids (like acetic acid) or catalytic amounts of strong acids (p-TsOH, HCl) will induce cleavage[2][3].

Base-Catalyzed Hydrolysis

While generally considered stable to bases, TBS ethers can be cleaved under forcing basic conditions (e.g., excess LiOH at elevated temperatures)[1]. Aryl TBS ethers are notably more susceptible to base-catalyzed hydrolysis than their aliphatic counterparts because the resulting phenoxide is a better, more stable leaving group[8].

-

Causality: The reaction proceeds via nucleophilic attack of a hydroxide ion at the silicon center. The electron-withdrawing nature of the aromatic ring enhances the leaving group ability of the phenoxide, accelerating the cleavage compared to an alkoxide.

Fluoride-Mediated Cleavage

This is the most common and efficient method for intentional TBS deprotection and, therefore, a significant risk during storage if fluoride sources are present. The reaction is driven by the formation of the exceptionally strong Si-F bond[1]. Reagents like tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or HF-pyridine are potent cleavage agents[1][2][9].

-

Causality: The small size and high electronegativity of the fluoride ion make it a superb nucleophile for silicon, readily forming a hypervalent siliconate intermediate that collapses to cleave the Si-O bond[1][3].

The primary degradation pathways are summarized in the diagram below.

Caption: Primary degradation pathways for TBS-protected aryl halides.

Quantitative Stability and Influencing Factors

The stability of a TBS ether is not just qualitative. It is a measurable property influenced by several factors.

Steric and Electronic Effects

The steric bulk of the silyl group is the dominant factor in its stability[4][5]. The general order of stability towards acid hydrolysis is: TMS < TES < TBS < TIPS < TBDPS[2][10].

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS (TBS) | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

| Data adapted from various sources[2][4]. |

Temperature

Under strictly neutral and anhydrous conditions, the TBS group is remarkably thermally stable, withstanding temperatures of at least 230°C[11]. However, this is an idealized scenario. In the presence of trace impurities (acid, base, or moisture), elevated temperatures will significantly accelerate the degradation pathways described above. Therefore, for storage, lower temperatures are always preferable to minimize kinetic rates of potential decomposition reactions.

pH and Moisture

As established, both acidic and strongly basic conditions are detrimental. The compound is most stable in a pH range of approximately 6-8. Moisture is a key reactant in acid-catalyzed hydrolysis and can facilitate proton transfer, making it a critical factor to control during storage.

Recommended Storage and Handling Protocols

Proper storage is a proactive measure to prevent chemical degradation. The goal is to create an environment that is cold, dry, dark, and inert.

Long-Term Storage (> 6 months)

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the kinetic rate of any potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation of other functionalities. |

| Container | Amber glass vial with PTFE-lined cap | Protects from light, which can catalyze radical pathways, and provides an excellent seal. PTFE is highly inert. |

| State | Solid (if applicable) or in anhydrous aprotic solvent | Storing as a solid minimizes mobility and reaction potential. If in solution, use a dry, non-protic solvent like THF or Dioxane. |

| Handling | Aliquot upon receipt | Avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere. |

Short-Term Storage (Working Stock)

For material that is in active use, storage in a desiccator at room temperature or in a refrigerator (2-8°C) under an inert atmosphere is acceptable. The key is to minimize exposure to atmospheric moisture each time the container is opened.

Caption: Decision workflow for storing TBS-protected aryl halides.

Experimental Protocols

Protocol 1: Quality Control Assessment of a TBS-Protected Aryl Halide

This protocol provides a self-validating system to check for degradation (deprotection).

-

Sample Preparation: Accurately weigh ~5-10 mg of the TBS-protected aryl halide and dissolve it in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard proton NMR spectrum.

-

Pay close attention to the upfield region, typically between 0.0 and 1.2 ppm.

-

-

Data Analysis:

-

Intact Compound: Look for two characteristic signals: a sharp singlet integrating to 6 protons around δ 0.2 ppm (the two Si-CH₃ groups) and a sharp singlet integrating to 9 protons around δ 1.0 ppm (the tert-butyl group).

-

Degradation Product: The presence of a broad singlet in the aromatic region (typically δ 4-6 ppm, but can vary) corresponding to the phenolic -OH is a primary indicator of deprotection.

-

Quantification: Integrate the phenolic -OH peak against a well-resolved aromatic proton signal of the main compound. This ratio provides a semi-quantitative measure of impurity. For higher accuracy, use a calibrated internal standard.

-

-

Trustworthiness Check: If significant degradation is observed (>5%), the material should be re-purified by flash column chromatography (using a non-protic eluent system, e.g., Hexanes/EtOAc with 1% Et₃N to suppress silica gel acidity) before use in sensitive reactions.

Protocol 2: Best Practices for Aliquoting and Long-Term Storage

This protocol ensures the integrity of the bulk material.

-

Environment Preparation: Use a glovebox or a Schlenk line to create an inert (Argon or Nitrogen) atmosphere. Ensure all glassware is rigorously oven- or flame-dried.

-

Material Equilibration: Allow the main container of the TBS-protected aryl halide to warm to room temperature before opening it inside the inert atmosphere. This prevents condensation of atmospheric moisture onto the cold solid.

-

Aliquoting: Using a clean, dry spatula, portion the desired amounts of the solid into smaller, pre-weighed, and labeled amber glass vials.

-

Sealing: Backfill each vial with inert gas, then securely seal with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.

-

Storage: Place the aliquoted vials into a labeled secondary container and store at -20°C. Return the main container to storage only after ensuring it is properly sealed under an inert atmosphere.

Conclusion

The stability of TBS-protected aryl halides is a manageable but critical parameter for synthetic success. While robust under many synthetic conditions, they are vulnerable to cleavage by acid, strong base, and particularly fluoride ions. By understanding these degradation mechanisms and implementing rigorous storage and handling protocols—centered on maintaining a cold, dry, and inert environment—researchers can ensure the long-term fidelity of these vital chemical building blocks. Regular quality control checks provide the final layer of validation, guaranteeing that the material in the vial reflects the structure on the label.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Silylation of 3-Iodophenol: Mechanism, Protocol, and Field-Proven Insights

Executive Summary: The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations by preventing unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) group is a preeminent choice for this role, offering a robust shield for alcohols and phenols that is readily installed and selectively removed.[1][2] This guide provides an in-depth technical overview of the protection of 3-iodophenol using tert-butyldimethylsilyl chloride (TBDMSCl). We will explore the underlying reaction mechanism, present a validated, step-by-step experimental protocol, and discuss critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this crucial transformation in their synthetic endeavors, particularly in pathways involving subsequent modifications of the iodo-aromatic scaffold, such as cross-coupling reactions.[3]

Introduction: The Strategic Imperative of Phenolic Protection

In multi-step organic synthesis, the differential reactivity of functional groups necessitates a strategic approach to their transient masking. The hydroxyl group of a phenol is both nucleophilic and acidic, properties that can interfere with a wide array of subsequent reaction steps, including organometallic catalysis, oxidation, or reactions involving strong bases. The ideal protecting group must be introduced in high yield under mild conditions, remain inert during intermediate transformations, and be cleaved selectively without affecting the rest of the molecule.[4]

The TBDMS ether fulfills these criteria admirably. Introduced by E.J. Corey in 1972, the TBDMS group is approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (TMS) group, a stability conferred by the steric hindrance of the tert-butyl substituent.[5][6] This robustness allows TBDMS-protected phenols to withstand a broad spectrum of reaction conditions, making them invaluable assets in complex synthetic campaigns. The substrate of interest, 3-iodophenol, is a versatile building block, primed for carbon-carbon or carbon-heteroatom bond formation via its iodide handle. Protecting its phenolic moiety as a TBDMS ether is often the critical first step to unlocking its synthetic potential.

Mechanistic Insights: The Role of Imidazole Catalysis

The direct reaction between 3-iodophenol and TBDMSCl is sluggish. The key to an efficient transformation lies in the use of a suitable catalyst, with imidazole being the most common and effective choice.[2][5] The reaction does not proceed via simple base-mediated deprotonation of the phenol followed by nucleophilic attack. Instead, imidazole plays a more active catalytic role.

The accepted mechanism involves the initial reaction of TBDMSCl with imidazole to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazolium chloride.[2][5] This intermediate is significantly more electrophilic at the silicon center than TBDMSCl itself. The phenol then acts as a nucleophile, attacking the silicon atom of the activated intermediate to form the desired TBDMS ether. This process regenerates imidazole hydrochloride. The overall reaction is driven by the formation of the stable silicon-oxygen bond.

This catalytic cycle highlights the causality behind the experimental design: the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the charged intermediate, facilitating the reaction.[2][6]

Validated Experimental Protocol

This protocol describes a reliable and scalable procedure for the TBDMS protection of 3-iodophenol. Every step is designed to ensure high yield and purity, forming a self-validating system for reproducible results.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 3-Iodophenol | 220.01 | 10.0 | 2.20 g | Substrate |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 12.0 (1.2 eq) | 1.81 g | Silylating agent |

| Imidazole | 68.08 | 25.0 (2.5 eq) | 1.70 g | Catalyst/Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Anhydrous solvent |

| Diethyl ether | 74.12 | - | ~150 mL | Extraction solvent |

| Deionized Water | 18.02 | - | ~100 mL | For work-up |

| Brine (Saturated NaCl solution) | - | - | ~30 mL | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodophenol (2.20 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Solvent and Reagent Addition: Using a syringe, add anhydrous DMF (20 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved. Add TBDMSCl (1.81 g, 12.0 mmol) portion-wise over 5 minutes. A white precipitate (imidazole hydrochloride) will form.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Aqueous Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 30 mL) to remove residual DMF and imidazole salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-((tert-butyldimethylsilyl)oxy)-3-iodobenzene[7], is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane-based eluent. The expected yield is typically >95%.

Experimental Workflow and Process Considerations

The efficiency of the silylation can be influenced by several factors. While the standard DMF/imidazole system is highly reliable, modern advancements offer alternative approaches.

Field-Proven Insights:

-

Solvent-Free Conditions: For greener and more efficient synthesis, microwave-assisted, solvent-free methods have been developed.[1][8][9] By mixing the phenol, TBDMSCl, and imidazole and irradiating in a microwave reactor for a few minutes, high yields can be achieved with significantly reduced waste.[1]

-

Choice of Base: While imidazole is standard, other bases like 4-dimethylaminopyridine (DMAP) can also be used, sometimes in catalytic amounts alongside a stoichiometric non-nucleophilic base like triethylamine.

-

Deprotection: A complete understanding of a protecting group requires knowledge of its removal. TBDMS ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[5][6] Acidic conditions (e.g., acetic acid/water or catalytic HCl in methanol) can also be employed, though they are less selective if other acid-labile groups are present.[5][10]

Safety and Handling

-

3-Iodophenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. It is suspected of causing cancer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

TBDMSCl: A corrosive solid that reacts with moisture to release HCl. It is a lachrymator and causes skin burns and eye damage. Handle with care in a dry environment.

-

Imidazole: Corrosive and can cause severe skin burns and eye damage.

-

DMF: A potential teratogen and liver toxin. Avoid inhalation and skin contact. Always use in a fume hood.

Conclusion

The protection of 3-iodophenol with TBDMSCl is a robust and indispensable transformation in organic synthesis. By understanding the underlying mechanism involving imidazole catalysis, researchers can confidently execute the provided protocol to achieve high yields of the desired silyl ether. The stability and selective reactivity of the resulting product, 1-((tert-butyldimethylsilyl)oxy)-3-iodobenzene, make it an ideal intermediate for further functionalization, empowering the development of complex molecules in pharmaceutical and materials science.

References

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

-

Reddy, Ch. K., & Kumar, V. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(1), 25-27. [Link]

- Oumocher, Y., & Gillaizeau, I. (2009). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2009(19), 3192-3196.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 5, 2026. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved January 5, 2026. [Link]

-

Bastos, E. L., Ciscato, L. F. M. L., & Baader, W. J. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509. [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Request PDF. [Link]

-

Taylor & Francis Online. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11). [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved January 5, 2026. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. 133910-12-0 CAS MSDS (3-(T-BUTYLDIMETHYLSILOXY)IODOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(t-Butyldimethylsiloxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Phenolic Biphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in the synthesis of biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.[2][3]

This guide focuses on a key building block, 3-(t-Butyldimethylsiloxy)iodobenzene, which serves as a valuable precursor for the synthesis of 3-hydroxybiphenyl derivatives. The t-butyldimethylsilyl (TBS) protecting group offers robust protection of the phenolic hydroxyl group, allowing for the selective formation of the biaryl linkage via the Suzuki-Miyaura coupling. The subsequent facile deprotection of the TBS ether provides access to the desired hydroxylated biphenyls, which are prominent scaffolds in numerous biologically active compounds.

Herein, we provide a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. This application note is designed to be a self-validating system, offering not just a series of steps, but a comprehensive understanding of the causality behind each experimental choice, ensuring a high rate of success for researchers.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[4] The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging substrates.

Reagents and Materials

| Reagent/Material | Purpose/Role | Typical Quantity | Notes |

| This compound | Aryl Halide (Electrophile) | 1.0 equiv | Ensure high purity. |

| Arylboronic Acid | Organoboron (Nucleophile) | 1.2 - 1.5 equiv | Excess ensures complete consumption of the aryl iodide. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium(0) Catalyst Precursor | 1-5 mol% | A reliable and commercially available catalyst.[6] |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 equiv | Activates the boronic acid for transmetalation.[7] |

| 1,4-Dioxane | Solvent | Anhydrous | A common solvent for Suzuki couplings. |

| Water | Co-solvent | Degassed | Often beneficial for the dissolution of the base and boronate salts. |

| Round-bottom flask | Reaction Vessel | Appropriate size | Must be oven- or flame-dried. |

| Condenser | Reflux | To prevent solvent loss at elevated temperatures. | |

| Magnetic Stirrer and Stir Bar | Agitation | For homogenous mixing. | |

| Inert Gas Supply (Argon or Nitrogen) | Inert Atmosphere | Prevents oxidation of the Pd(0) catalyst. |

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

-

Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-(t-butyldimethylsiloxy)biphenyl derivative.

Causality of Experimental Choices and Troubleshooting

-

Choice of Catalyst: While Pd(PPh₃)₄ is a robust and versatile catalyst, for more sterically hindered or electron-rich aryl iodides, other catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ may offer improved yields and reaction times.[8]

-

The Role of the Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] While potassium carbonate is a common and effective choice, other bases such as cesium carbonate or potassium phosphate may be beneficial in certain cases, particularly with less reactive substrates.

-

Solvent System: The use of a water/organic solvent mixture is common in Suzuki couplings. Water aids in the dissolution of the inorganic base and the boronate intermediate. Anhydrous conditions can also be employed, often with bases like potassium phosphate.

-

Potential Side Reactions: Common side reactions include the homocoupling of the boronic acid and dehalogenation of the aryl iodide. These can often be minimized by ensuring a thoroughly deoxygenated reaction environment and by using the appropriate stoichiometry of reagents.

Conclusion